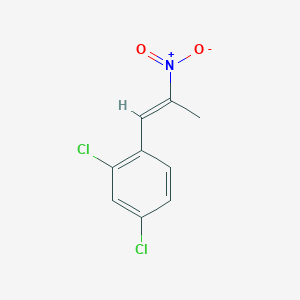

1-(2,4-Dichlorophenyl)-2-nitropropene

Description

Historical Context and Evolution of Research on Nitroalkene Derivatives

The foundation for the synthesis of 1-(2,4-Dichlorophenyl)-2-nitropropene and other nitroalkenes was laid in 1895 by the Belgian chemist Louis Henry. wikipedia.org He discovered a classic carbon-carbon bond-forming reaction, now known as the Henry reaction or nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. wikipedia.org

The typical synthesis of an arylnitropropene involves the reaction of a substituted benzaldehyde (B42025) (like 2,4-dichlorobenzaldehyde) with nitroethane. wikipedia.org The initial product is a β-nitro alcohol, which is subsequently dehydrated to yield the corresponding nitroalkene. wikipedia.org For decades, the Henry reaction has remained a fundamental tool for organic chemists.

Initially, research focused on understanding the scope and mechanism of this reaction. Over time, the focus shifted towards utilizing the resulting nitroalkene products as versatile synthetic intermediates. Their ability to be easily converted into other functional groups—such as amines, ketones, or oximes—has made them valuable building blocks in the synthesis of complex organic molecules. wikipedia.orgwikipedia.org

Current Academic Research Trajectories and Interdisciplinary Relevance

Contemporary research on nitroalkenes, including halogenated derivatives like this compound, is characterized by its interdisciplinary nature. These compounds are no longer just synthetic curiosities but are being actively investigated for their potential biological activities.

A significant area of current research is in medicinal chemistry, particularly in the development of new antimicrobial agents. mdpi.comresearchgate.net Halogenated nitrostyrenes have demonstrated notable antibacterial and antifungal properties. mdpi.comresearchgate.net The introduction of halogen substituents on the aromatic ring has been shown to enhance the antimicrobial efficacy of these compounds. mdpi.comresearchgate.net The mechanism is thought to involve the inhibition of essential enzymes within the microorganisms. researchgate.net The high electrophilicity of the nitroalkene moiety makes it reactive towards nucleophilic residues, such as cysteine, in microbial enzymes.

The research into the biological activity of these compounds is a promising trajectory. Studies have shown that various substituted β-nitrostyrene derivatives exhibit activity against a range of pathogenic bacteria and fungi, including drug-resistant strains. researchgate.net This suggests that compounds like this compound could serve as scaffolds for the development of new therapeutic agents.

| Compound Type | Observed Biological Activity | Reference |

|---|---|---|

| Halogenated β-methyl-β-nitrostyrenes | Enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. | mdpi.comresearchgate.net |

| β-Nitrostyrene derivatives | Strong antifungal potential against human pathogenic Candida species. | researchgate.net |

| Substituted nitropropenyl benzenes | Greater antibacterial and antifungal activity compared to non-substituted analogues. | researchgate.net |

| β-substituted nitrostyrene (B7858105) compounds | Investigated for use as nematicides and fungicides in agriculture. | google.com |

Beyond antimicrobial applications, the unique reactivity of substituted arylnitropropenes continues to be exploited in novel synthetic methodologies. They serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The rich chemistry of the nitroalkene functional group allows for a wide range of transformations, making these compounds valuable precursors in multi-step syntheses.

Properties

IUPAC Name |

2,4-dichloro-1-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO2/c1-6(12(13)14)4-7-2-3-8(10)5-9(7)11/h2-5H,1H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQYCITZNLAPDI-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=C(C=C1)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways

Classical and Established Synthetic Routes

Traditional methods for synthesizing aryl-2-nitropropenes, including the target compound, rely on well-established organic reactions that form the foundation of its production.

The most common and direct route for synthesizing 1-(2,4-Dichlorophenyl)-2-nitropropene is through a condensation reaction between 2,4-dichlorobenzaldehyde (B42875) and nitroethane. This transformation is a variant of the Knoevenagel condensation and is also known as the Henry reaction or nitroaldol reaction. wikipedia.orgwikipedia.org The reaction mechanism begins with a base catalyst deprotonating the nitroethane at the alpha-carbon to form a resonance-stabilized nitronate anion. wikipedia.orgwikipedia.org This nucleophilic anion then attacks the carbonyl carbon of 2,4-dichlorobenzaldehyde, forming a β-nitro alcohol intermediate. wikipedia.org This intermediate is subsequently dehydrated, often facilitated by the reaction conditions, to yield the final product, this compound, with water as a byproduct. wikipedia.orgwikipedia.org

A variety of basic catalysts can be employed to facilitate this reaction. Primary amines such as n-butylamine, methylamine, and cyclohexylamine (B46788) are frequently used, as is anhydrous ammonium (B1175870) acetate. wikipedia.orgmdma.ch The choice of catalyst and solvent can influence the reaction rate and yield. For instance, refluxing the reactants in ethanol (B145695) with n-butylamine is a commonly cited procedure. mdma.ch

Table 1: Comparison of Catalysts in Henry Reactions for Phenyl-2-nitropropene Synthesis This table is illustrative of typical conditions for the synthesis of the parent compound, phenyl-2-nitropropene, which are directly applicable to its dichlorinated analog.

| Catalyst | Solvent | Reaction Conditions | Reported Yield |

| n-Butylamine | Ethanol | Reflux for 8 hours | 64% mdma.ch |

| Methylamine (aq) | Isopropanol | Slight heat, 4 hours | 81% mdma.ch |

| Cyclohexylamine | Acetic Acid | 100°C for 6 hours | 62% mdma.ch |

| Ammonium Acetate | Acetic Acid | Reflux | 63% scribd.com |

An alternative synthetic strategy involves the nitration of a pre-existing substituted benzene (B151609) ring. In this approach, the starting material would be 1-(2,4-dichlorophenyl)propene. The nitration is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. masterorganicchemistry.com

This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comyoutube.com The nitronium ion is then attacked by the electron-rich π-system of the dichlorophenyl ring to form a carbocation intermediate, known as a sigma complex. youtube.com Subsequent deprotonation restores the aromaticity of the ring, yielding a nitrated product. youtube.com

The directing effects of the existing chloro-substituents on the benzene ring are crucial for determining the position of the incoming nitro group. Both chlorine atoms are ortho-, para-directing but deactivating. However, the synthesis of this compound via this method is less common because it can lead to a mixture of isomers and potential side reactions involving the propenyl group. The primary product from the nitration of m-dichlorobenzene is 2,4-dichloronitrobenzene, indicating that the position between the two chlorine atoms is sterically hindered and the positions ortho and para to the individual chlorines are favored. google.com

Advanced Catalytic Systems and Reaction Optimization

Modern synthetic chemistry focuses on improving the efficiency, yield, and selectivity of reactions through the development of advanced catalytic systems and the optimization of reaction parameters.

To improve upon classical methods, various catalytic systems have been explored. Ionic liquids, such as 2-hydroxyethylammonium formate (B1220265) and 1-butyl-3-methylimidazolium tetrafluoroborate, have been employed as recyclable catalysts and reaction media for Knoevenagel-type condensations. organic-chemistry.orgorganic-chemistry.orgmdma.ch These "green" solvents can lead to very good yields at room temperature and avoid the use of hazardous organic solvents. organic-chemistry.org

Heterogeneous catalysts, like reconstructed hydrotalcite, have also been shown to be highly active base catalysts for C-C bond formations, even in the presence of water. organic-chemistry.org For nitration reactions, clay-supported copper nitrate (B79036) (Claycop) offers an environmentally benign alternative to traditional mixed-acid methods for nitrating olefins. organic-chemistry.org Furthermore, the use of continuous flow microreactors for nitration processes has demonstrated improved reaction efficiency and higher yields by enabling precise control over temperature and residence time, thus enhancing mass transfer between phases. researchgate.net

Table 2: Modern Catalytic Approaches for Nitroalkene Synthesis

| Catalyst/System | Substrates | Key Advantages |

| 2-Hydroxyethylammonium formate (Ionic Liquid) | Aldehydes, Nitroalkanes | Cost-effective, recyclable, no hazardous solvents, room temperature. organic-chemistry.orgmdma.ch |

| Reconstructed Hydrotalcite | Aldehydes, Active Methylene Compounds | Heterogeneous, highly active, functions in water. organic-chemistry.org |

| Clay-supported copper nitrate (Claycop) | Aromatic and Aliphatic Olefins | Environmentally benign, mild conditions, high E-selectivity. organic-chemistry.org |

| Continuous Flow Microreactor | 2-(2,4-dichlorophenyl) derivative | Improved efficiency and yield, precise temperature/time control. researchgate.net |

The synthesis of nitroalkenes like this compound can result in the formation of geometric isomers (E/Z). Controlling the stereochemical outcome is a significant aspect of reaction optimization. Research has shown that by carefully selecting reaction conditions such as the solvent and temperature, it is possible to obtain pure (E)- or (Z)-nitroalkenes in high yields. organic-chemistry.org For example, a samarium-promoted synthesis of (E)-nitroalkenes from 1-bromo-1-nitroalkan-2-ols has been reported to provide total E-stereoselectivity. researchgate.net

Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. While this compound itself is not chiral, the principles of asymmetric induction are crucial when the nitroalkene is used as an intermediate for subsequent reactions that create stereocenters. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully used in asymmetric Michael additions to nitroolefins, which is a key step in the synthesis of more complex chiral molecules. acs.org Similarly, chiral phosphoric acids have been used to catalyze asymmetric cycloadditions involving vinyl groups attached to aromatic systems. mdpi.com These approaches allow for the synthesis of enantioenriched compounds with high diastereoselectivity and enantioselectivity. acs.orgmdpi.com

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of nitroalkenes to reduce environmental impact. Key strategies include the use of environmentally benign solvents, catalyst-free conditions, and recyclable catalysts.

Water-mediated, catalyst-free Knoevenagel condensations have been developed, offering a greener alternative to traditional methods that often rely on organic solvents and catalysts. rsc.org Solvent-free conditions for reactions like the Henry reaction are also a focus of green chemistry research. worldscientific.com

Chemical Reactivity and Transformative Processes

Reductive Transformations

The reduction of 1-(2,4-dichlorophenyl)-2-nitropropene can be directed towards the nitro group, the carbon-carbon double bond, or both, depending on the choice of reagents and reaction conditions. These transformations lead to a range of important chemical intermediates.

The selective reduction of the nitro group in β-nitrostyrenes to an amino group, while preserving the carbon-carbon double bond, is a challenging but achievable transformation. Various reagents are known to effect the reduction of nitro groups. wikipedia.org For aromatic nitro compounds, methods such as catalytic hydrogenation, or the use of metals like iron, zinc, or tin(II) chloride in acidic media are common. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) is a reagent noted for its ability to sometimes selectively reduce one nitro group in the presence of others and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com For nitroalkenes, which have characteristics of both aliphatic and aromatic systems due to conjugation, specific conditions are required. Lithium aluminum hydride (LiAlH4) is a common reagent for reducing nitroalkenes formed from Henry reactions to the corresponding amines. commonorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Application | Selectivity Notes |

|---|---|---|

| H₂/Pd/C | General nitro reduction | May also reduce C=C double bond |

| H₂/Raney Nickel | General nitro reduction | Often used to avoid dehalogenation |

| Fe/Acid (e.g., AcOH) | Mild reduction | Good for preserving other reducible groups |

| Zn/Acid (e.g., AcOH) | Mild reduction | Good for preserving other reducible groups |

| SnCl₂ | Mild reduction | Good for preserving other reducible groups |

| LiAlH₄ | Aliphatic nitro compounds | Reduces nitroalkenes to amines |

This table presents general reagents for nitro reduction; specific outcomes for this compound may vary based on reaction conditions.

Catalytic hydrogenation is a primary method for the reduction of carbon-carbon double bonds. organic-chemistry.org In the context of nitroalkenes like this compound, hydrogenation can selectively reduce the double bond to yield the corresponding nitroalkane, 1-(2,4-dichlorophenyl)-2-nitropropane. This transformation is often achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com The choice of catalyst and conditions is crucial to avoid the simultaneous reduction of the nitro group. For instance, while Pd/C is highly effective, it can also reduce the nitro group, whereas Raney nickel might offer better selectivity under certain conditions, especially where dehalogenation is a concern. commonorganicchemistry.comgoogle.com The resulting nitroalkane is a valuable intermediate for further synthesis.

The conversion of this compound into 1-(2,4-dichlorophenyl)propan-2-one involves a transformation of the nitroalkene functionality into a ketone. This can be accomplished through a two-step process: first, the selective reduction of the carbon-carbon double bond to form the saturated nitroalkane, 1-(2,4-dichlorophenyl)-2-nitropropane. Subsequently, the nitro group of the saturated intermediate can be converted to a carbonyl group via the Nef reaction. The Nef reaction typically involves treating the salt of a primary or secondary nitroalkane with a strong acid.

Alternatively, direct conversion of nitroalkenes to ketones has been developed. mdpi.com For example, some methods involve the reduction of the nitroalkene to a nitroalkane using sodium borohydride (B1222165), followed by hydrolysis of the nitro group with hydrogen peroxide and a base like potassium carbonate to yield the phenylpropanone. wikipedia.org Another approach uses iron as the reducing agent with an acid catalyst, which forms an intermediate that hydrolyzes to the ketone. wikipedia.org An iridium-catalyzed reduction has also been shown to convert α,β-disubstituted nitroalkenes into ketones, a process that is pH-dependent. mdpi.com

Nucleophilic Addition Reactions

The polarized nature of the carbon-carbon double bond in this compound makes it an excellent electrophile for nucleophilic attack, particularly in conjugate addition reactions.

As a nitroalkene, this compound is a potent Michael acceptor. libretexts.orgmsu.edu The strong electron-withdrawing effect of the nitro group polarizes the conjugated system, making the β-carbon atom highly electrophilic and susceptible to attack by a wide range of soft nucleophiles. This reaction, known as the Michael or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. libretexts.org

Nucleophiles (Michael donors) that can add to nitroalkenes include enolates, amines, thiols, and nitroalkanes themselves. msu.edunih.gov The addition of a carbon nucleophile, such as a malonate ester enolate, results in the formation of a new carbon-carbon bond, leading to γ-nitro carbonyl compounds. msu.edu The initial product of the addition is a nitronate anion, which is then typically protonated during workup to yield the final nitroalkane product. libretexts.org

Table 2: Examples of Michael Donors for Addition to Nitroalkenes

| Nucleophile Class | Specific Example | Resulting Product Type |

|---|---|---|

| Carbon Nucleophiles | Diethyl malonate | γ-Nitro ester |

| Carbon Nucleophiles | Nitroalkanes | 1,3-Dinitro compound |

| Nitrogen Nucleophiles | Secondary Amines | β-Nitro amine |

This table provides illustrative examples of nucleophiles used in Michael additions with nitroalkenes.

The intermediate nitronate anion formed during a Michael addition can be trapped in situ by an electrophile. When the Michael donor is a nitroalkane and the reaction is performed in the presence of an imine, a cascade reaction known as the nitro-Mannich (or aza-Henry) reaction can occur. nih.gov This process forms a β-nitroamine, a versatile synthetic intermediate. researchgate.net

Furthermore, the functionalities introduced via Michael additions can be used to construct heterocyclic rings through annulation reactions. For example, if a nucleophile containing a second reactive group is added to this compound, a subsequent intramolecular reaction can lead to ring closure. Annulation strategies are powerful methods for the synthesis of complex cyclic structures like morpholines, thiomorpholines, and piperazines from appropriate starting materials. bris.ac.uk The bifunctional nature of the nitroalkene (electrophilic double bond) and the resulting functional group from the nucleophile allows for the construction of these important heterocyclic scaffolds.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying benzene (B151609) derivatives. msu.edumasterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the ring: the two chlorine atoms and the 2-nitropropen-1-yl group.

Both chlorine atoms and the 2-nitropropen-1-yl side chain are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack compared to unsubstituted benzene. makingmolecules.com This deactivation means that more forcing reaction conditions (e.g., higher temperatures, stronger catalysts) are generally required to achieve substitution.

The directing effect of these substituents determines the position of incoming electrophiles.

Chlorine Atoms: As halogens, the two chlorine atoms are deactivating but ortho, para-directing. The chlorine at position 2 directs incoming electrophiles to positions 3 and 5. The chlorine at position 4 directs to positions 3 and 5.

2-Nitropropen-1-yl Group: This group is strongly deactivating and acts as a meta-director. It directs incoming electrophiles to positions 3 and 5 relative to its own position (position 1).

Considering the combined influence of all three substituents, the positions 3 and 5 on the phenyl ring are the most likely sites for electrophilic attack. The steric hindrance from the adjacent substituents and the cumulative deactivating effect would make substitution at other positions highly unfavorable.

A general mechanism for electrophilic aromatic substitution involves two main steps:

The aromatic π-system attacks the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. msu.edumakingmolecules.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, due to the highly deactivated nature of the 2,4-dichlorophenyl ring in this specific molecule, Friedel-Crafts reactions are generally not feasible.

Other Significant Functional Group Interconversions

The most significant and widely studied transformations of this compound involve the interconversion of the nitroalkene functional group. These reactions primarily focus on the reduction of the nitro group and the carbon-carbon double bond.

Reduction to Amines

A primary application of β-nitrostyrenes is their conversion to phenethylamines. chemrxiv.org The reduction of this compound yields 1-(2,4-Dichlorophenyl)propan-2-amine (B2595827), a substituted amphetamine derivative. This transformation involves the reduction of both the nitro group and the alkene double bond. Various reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) being a prominent example for the complete reduction of phenyl-2-nitropropene to the corresponding amine. wikipedia.orgchemicalbook.com Another effective method involves using sodium borohydride in conjunction with copper(II) chloride, which facilitates a one-pot reduction of nitrostyrenes to phenethylamines under mild conditions. chemrxiv.org

Reduction to Ketones and Oximes

The nitroalkene moiety can also be selectively reduced to form ketones or oximes, which are valuable synthetic intermediates. This process, considered a modified Nef reaction, can be achieved using specific reagents that target the nitro group while leaving the aromatic ring intact.

For instance, the reduction of arylnitroalkenes with iron metal in an aqueous medium can lead to either the corresponding ketone (an arylalkanone) or its oxime, depending on the reaction conditions. google.com

In the presence of relatively high acid concentrations, the primary product is the ketone, 1-(2,4-Dichlorophenyl)propan-2-one. google.com

With no acid or very low acid concentrations, the reaction predominantly yields the oxime of the corresponding ketone. google.com

Reduction to Saturated Nitroalkanes

Selective reduction of the carbon-carbon double bond without affecting the nitro group is another key transformation. This converts the α,β-unsaturated nitroalkene into a saturated nitroalkane. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose. wikipedia.org The reduction of 1-phenyl-2-nitropropene (B101151) with sodium borohydride yields 1-phenyl-2-nitropropane. wikipedia.org This intermediate can then be further transformed, for example, by hydrolysis of the nitro group to produce the corresponding ketone. wikipedia.org

The table below summarizes these key functional group interconversions.

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| This compound | LiAlH₄ or NaBH₄/CuCl₂ | 1-(2,4-Dichlorophenyl)propan-2-amine | Reduction of nitro group and C=C bond | chemrxiv.orgwikipedia.orgchemicalbook.com |

| This compound | Iron (Fe), high acid concentration | 1-(2,4-Dichlorophenyl)propan-2-one | Reduction and Hydrolysis (Modified Nef Reaction) | google.com |

| This compound | Iron (Fe), low/no acid | 1-(2,4-Dichlorophenyl)propan-2-one oxime | Selective Reduction | google.com |

| This compound | Sodium Borohydride (NaBH₄) | 1-(2,4-Dichlorophenyl)-2-nitropropane | Selective Reduction of C=C bond | wikipedia.org |

Role As a Versatile Synthetic Intermediate and Precursor

Building Block in Organic Synthesis for Complex Molecular Scaffolds

The chemical structure of 1-(2,4-Dichlorophenyl)-2-nitropropene offers multiple reactive sites, making it an invaluable tool for synthetic organic chemists. The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. chemicalbook.com This reactivity is fundamental to its role in forming new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex molecular frameworks.

One of the primary applications of nitroalkenes like this compound is in Michael additions. chemicalbook.comsynthetikaeu.com In these reactions, a wide range of nucleophiles can be added across the double bond, leading to the formation of various functionalized compounds. The resulting nitroalkane can then be further transformed; for instance, the nitro group can be reduced to an amine, which opens up pathways to a diverse array of nitrogen-containing molecules.

The versatility of this compound is further demonstrated by its participation in cycloaddition reactions. These reactions are powerful methods for constructing cyclic and heterocyclic systems, which are common motifs in natural products and biologically active molecules. The ability to introduce the 2,4-dichlorophenyl group into these scaffolds is of particular interest as this moiety is a common feature in many bioactive compounds.

The synthesis of various complex molecules often utilizes precursors with similar functionalities. For instance, the synthesis of 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves the intramolecular cyclization of an aminoacetylenic ketone, showcasing how functionalized building blocks lead to complex heterocyclic systems. While not a direct application of this compound, this illustrates the type of complex molecular scaffolds that can be accessed from highly functionalized intermediates.

Precursor for Agrochemical Development and Chemical Design

The 2,4-dichlorophenyl moiety is a key structural component in a number of herbicides, including the widely used 2,4-D (2,4-Dichlorophenoxyacetic acid). mt.gov This suggests that derivatives of this compound could serve as valuable precursors in the design and synthesis of new agrochemicals. The nitropropene side chain can be chemically modified to introduce different functional groups, allowing for the systematic variation of the molecule's structure to optimize its herbicidal or pesticidal activity.

Research into the biological activity of related compounds has shown that phenyl-2-nitropropene and its derivatives can exhibit herbicidal properties. chemicalbook.combloomtechz.com The presence of the nitroalkene structure is thought to contribute to the compound's biological activity. By using this compound as a starting material, chemists can explore a range of new potential agrochemicals with modified properties.

The development of novel agrochemicals often involves the synthesis and screening of a library of related compounds. The reactivity of this compound makes it an ideal candidate for such combinatorial chemistry approaches, enabling the rapid generation of diverse molecules for biological evaluation.

Intermediate for Pharmaceutical Research Compounds (excluding clinical drug synthesis)

Substituted phenyl-2-nitropropenes are well-established precursors in the synthesis of various pharmaceutical compounds. chemicalbook.comronorp.net The parent compound, phenyl-2-nitropropene, is a known intermediate in the synthesis of amphetamine. wikipedia.orgchemicalbook.com By analogy, this compound can be used to synthesize a range of research compounds with potential pharmacological activity.

The reduction of the nitropropene group is a key transformation that can lead to the corresponding amine. wikipedia.org This amine can then serve as a building block for more complex molecules. The presence of the 2,4-dichlorophenyl group is of significant interest in medicinal chemistry, as this substitution pattern is found in numerous compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial agents. For example, research has been conducted on the synthesis of rimonabant (B1662492) analogues containing a 1-(2,4-dichlorophenyl) group for their potential anti-inflammatory effects in neurodegenerative diseases. researchgate.net

Furthermore, the 2,4-dichlorophenyl group has been incorporated into β-diketone ligands and their metal complexes, which have been studied for their antimicrobial properties. ijcps.org This highlights the importance of the 2,4-dichlorophenyl scaffold in the development of new therapeutic agents. Thioamides containing the 2,4-dichlorophenyl group have also been synthesized and recognized for their potential as intermediates in the creation of various heterocyclic compounds with biological activities. nih.gov The versatility of this compound as an intermediate allows for the exploration of new chemical space in the search for novel research compounds.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Henry Condensation (Synthesis) | 2,4-Dichlorobenzaldehyde (B42875), Nitroethane, Basic Catalyst | This compound |

| Michael Addition | Nucleophiles (e.g., amines, thiols) | Functionalized Nitroalkanes |

| Reduction of Nitro Group | Reducing agents (e.g., LiAlH4) | 1-(2,4-Dichlorophenyl)-2-aminopropane |

| Cycloaddition Reactions | Dienes/Dipoles | Cyclic and Heterocyclic Compounds |

Structure Activity Relationship Sar and Structural Functional Studies

Influence of Aryl Substituents on Reactivity and Chemical Properties

The chemical properties of 1-(2,4-Dichlorophenyl)-2-nitropropene are largely governed by the electronic effects of its constituent parts. The core structure, a β-nitrostyrene derivative, features a double bond conjugated with an electron-withdrawing nitro group. This arrangement polarizes the molecule, making the β-carbon of the propene chain electrophilic and susceptible to nucleophilic attack. This reactivity allows the compound to act as a Michael acceptor, a key characteristic of 1-phenyl-2-nitropropene (B101151) and its derivatives. nih.gov

The presence of two chlorine atoms on the phenyl ring significantly modulates this reactivity. Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect further depletes electron density from the aromatic ring and, by extension, from the conjugated nitropropene side chain. This enhanced electrophilicity of the double bond increases its reactivity toward nucleophiles compared to the unsubstituted 1-phenyl-2-nitropropene.

Conversely, halogens like chlorine also exhibit a positive mesomeric or resonance effect (+M) due to their lone pairs of electrons, which can donate electron density to the aromatic ring. However, for halogens, the inductive effect typically outweighs the resonance effect. The net result for this compound is an increase in the electron-deficient character of the alkene bond, thereby enhancing its susceptibility to Michael addition reactions. The electron-withdrawing nature of substituents on the aryl ring of β-nitrostyrenes has been shown to markedly increase their inhibition rate in certain chemical reactions, such as free radical polymerization. researchgate.net

Table 1: Influence of Aryl Substituents on the Reactivity of the Nitropropene Moiety

| Aryl Substituent | Electronic Effect | Influence on Nitropropene Double Bond | Expected Reactivity (e.g., Michael Acceptor) |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline electrophilicity | Moderate |

| -OCH₃ (Electron-Donating) | -I, +M (Net Donating) | Decreased electrophilicity | Lower |

| -Cl (Electron-Withdrawing) | -I, +M (Net Withdrawing) | Increased electrophilicity | Higher |

| -NO₂ (Strongly Electron-Withdrawing) | -I, -M (Net Withdrawing) | Significantly increased electrophilicity | Much Higher |

Correlation of Structural Features with Specific Biological Activities at the Molecular/Cellular Level

The specific arrangement of the dichlorophenyl ring and the nitropropene group in this compound is directly correlated with its interactions at a molecular and cellular level, leading to a range of biological activities.

Nitro-containing compounds have long been recognized for their antimicrobial properties. acs.org The general mechanism of action for many nitro derivatives involves intracellular reduction of the nitro group. acs.org This reduction process generates toxic intermediates, such as nitroso and superoxide (B77818) species, which are highly reactive. acs.org These intermediates can covalently bind to and damage critical cellular macromolecules like DNA, leading to nuclear damage and ultimately, cell death. acs.org

For substituted nitropropenes, including the 2,4-dichloro derivative, the antimicrobial and antifungal activity is closely tied to this nitro group. The presence of the conjugated system facilitates the entry of the molecule into microbial cells. Once inside, cellular reductases can activate the nitro group. The electron-withdrawing nature of the 2,4-dichloro substituents can influence the reduction potential of the nitro group, potentially modulating the rate of formation of the toxic intermediates and thereby affecting the compound's potency.

The mechanism of action for antifungal agents often involves targeting specific fungal structures or metabolic pathways. researchgate.net For instance, some antifungals disrupt the synthesis of ergosterol, a key component of the fungal cell membrane, while others inhibit the production of β-glucan in the cell wall. tjnpr.orgresearchgate.net While the precise mechanism for this compound is not fully elucidated, it is likely that the general mechanism of nitro compound toxicity through reductive activation plays a central role. The lipophilicity conferred by the dichlorophenyl group may also enhance its ability to penetrate the fungal cell membrane.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Research has identified trans-β-nitrostyrene (TBNS) and its derivatives as inhibitors of protein tyrosine phosphatases (PTPs), including PTP1B. nih.govacs.org PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govnih.gov The inhibitory mechanism of nitrostyrene (B7858105) derivatives against PTP1B is multifaceted. It is proposed that the nitrostyrene molecule acts as a phosphotyrosine (pY) mimetic, allowing it to bind to the active site of the PTP1B enzyme to form an initial noncovalent complex. nih.govacs.org This is followed by a nucleophilic attack on the electron-deficient nitro group by the catalytic cysteine residue (Cys-215) of PTP1B. nih.govacs.org This attack forms a reversible, covalent adduct, resulting in a more tightly bound enzyme-inhibitor complex and temporary inactivation of the enzyme. nih.govacs.org The 2,4-dichloro substituents on the phenyl ring of this compound would enhance the electrophilic character of the nitropropene moiety, potentially facilitating the nucleophilic attack by the enzyme's cysteine residue and influencing its inhibitory potency.

Retinoid X Receptor Alpha (RXRα) Ligand Interactions: Nitrostyrenes have also been identified as ligands for the Retinoid X receptor alpha (RXRα). google.com RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene transcription involved in various physiological processes. embopress.org As RXRα ligands, nitrostyrenes can modulate the receptor's activity. Specifically, they have been shown to inhibit the tumor necrosis factor-alpha (TNFα)-induced activation of nuclear factor kappa B (NF-κB). google.com NF-κB is a crucial transcription factor involved in inflammatory responses. By acting as RXRα ligands, nitrostyrene derivatives like this compound can interfere with this signaling cascade, suggesting a potential anti-inflammatory mechanism of action.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor production, based on population density. nih.govresearchgate.net Inhibiting QS is a promising anti-virulence strategy that can disarm pathogens without exerting direct bactericidal pressure, which may reduce the development of resistance. nih.gov

β-nitrostyrene derivatives have been designed and synthesized as potential quorum sensing inhibitors (QSIs). The mechanism often involves interfering with the QS signaling pathway. In many Gram-negative bacteria, QS relies on N-acyl-homoserine lactone (AHL) signaling molecules. researchgate.net QSIs can act by mimicking these AHL molecules, thereby competing for binding sites on receptor proteins (e.g., LasR or RhlR in Pseudomonas aeruginosa). By binding to the receptor, the inhibitor can prevent the natural AHL from binding and activating the downstream transcription of virulence genes. Molecular dynamics analyses have shown that β-nitrostyrene derivatives can bind stably to QS-related proteins like SmaR, RhlI, RhlR, LasR, and CviR. The structural features of this compound, including its size, shape, and electronic distribution due to the dichlorinated ring, would determine its binding affinity and specificity for the ligand-binding pocket of these QS receptor proteins, thereby influencing its efficacy as a QSI.

Table 2: Summary of Biological Activities and Molecular Mechanisms

| Biological Activity | Molecular Target/Mechanism | Role of Structural Features |

|---|---|---|

| Antimicrobial/Antifungal | Reductive activation of the nitro group to form toxic intermediates that damage DNA and other macromolecules. acs.org | Nitro Group: Essential for activity. Dichlorophenyl Group: Modulates reduction potential and increases lipophilicity for cell penetration. |

| Enzyme Modulation (PTP1B Inhibition) | Acts as a phosphotyrosine mimetic, binding to the active site and forming a reversible covalent adduct with Cys-215. nih.govacs.org | Nitropropene Moiety: Mimics phosphotyrosine and accepts nucleophilic attack. Dichlorophenyl Group: Enhances electrophilicity, potentially increasing potency. |

| Receptor Interaction (RXRα Ligand) | Binds to RXRα, inhibiting TNFα-induced activation of NF-κB. google.com | Overall Molecular Shape & Lipophilicity: Determines binding affinity to the RXRα ligand-binding pocket. |

| Quorum Sensing Inhibition | Acts as an antagonist by binding to AHL receptor proteins (e.g., LasR, RhlR), preventing activation of virulence genes. | Core Structure: Mimics natural AHL signaling molecules. Substituents: Influence binding affinity and specificity for the receptor. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for analyzing the intrinsic properties of a molecule. Methods like B3LYP or ωB97X-D combined with basis sets such as 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost for organic molecules of this size. rsc.org

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates key structural parameters. For 1-(2,4-Dichlorophenyl)-2-nitropropene, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Key points of interest in the analysis would include:

Planarity: The degree of twisting (dihedral angle) between the dichlorophenyl ring and the nitropropene side chain. This affects the π-system conjugation, which in turn influences the electronic properties and reactivity.

Substituent Effects: The electron-withdrawing chlorine atoms on the phenyl ring alter the charge distribution and can influence the geometry of the entire molecule compared to the unsubstituted 1-phenyl-2-nitropropene (B101151). unpatti.ac.id

Isomerism: Theoretical calculations can determine the relative stabilities of the (E) and (Z) isomers of the molecule.

A typical output from such a calculation is presented in a table of optimized geometrical parameters.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table is a hypothetical representation of expected results from a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=C (propene) | ~1.35 Å |

| Bond Length (Å) | C-N (nitro) | ~1.48 Å |

| Bond Length (Å) | C-Cl (ortho) | ~1.74 Å |

| Bond Length (Å) | C-Cl (para) | ~1.73 Å |

| Bond Angle (°) | C-C=C | ~125° |

| Dihedral Angle (°) | Ring-C=C-N | ~10-30° |

Understanding the electronic structure is key to predicting a molecule's reactivity. This is primarily achieved through Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For nitrostyrenes, the LUMO is typically localized over the nitro-vinyl fragment, making it susceptible to nucleophilic attack. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and delocalization within the molecule. bohrium.com It examines hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals, quantifying their stabilization energy (E(2)). For this compound, significant interactions would be expected between the lone pairs of the nitro group's oxygen atoms and the π* anti-bonding orbitals of the C=C double bond, indicating strong charge delocalization.

Table 2: Key Electronic Properties for β-Nitrostyrenes (Illustrative Data based on Analogs) Data derived from related β-nitrostyrene studies to illustrate typical values. rsc.org

| Property | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | ~ -7.6 eV | Electron-donating capability |

| LUMO Energy | ~ -3.3 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Chemical reactivity and stability |

| Electronic Chemical Potential (µ) | ~ -5.45 eV | Tendency of electrons to escape |

A Potential Energy Surface (PES) is a multidimensional plot that represents the energy of a molecule as a function of its geometry. researchgate.net Mapping the PES is crucial for understanding reaction dynamics, identifying stable intermediates, and locating transition states. For this compound, a PES could be generated to study:

Rotational Barriers: The energy required to rotate the dichlorophenyl ring relative to the nitropropene group.

Isomerization Pathways: The energy profile for the conversion between (E) and (Z) isomers, which often occurs through a transition state involving rotation around the C=C bond.

Reaction Coordinates: For a specific reaction, such as a cycloaddition, the PES maps the minimum energy path from reactants to products, revealing the energy barriers (activation energy) that must be overcome. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates. While no specific docking studies for this compound have been reported, its structural analogs are often investigated for biological activity.

A hypothetical docking study would involve:

Preparation: Building a 3D model of this compound and obtaining the crystal structure of a target protein from a database (e.g., Protein Data Bank).

Simulation: Using docking software (e.g., AutoDock, Glide) to place the ligand into the active site of the protein in various conformations.

Analysis: Scoring the poses based on binding affinity (e.g., in kcal/mol) and analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. nih.govresearchgate.net The chlorine atoms on the phenyl ring could potentially form halogen bonds with electron-rich residues in a protein's active site.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathway of chemical reactions. For this compound, this could apply to its synthesis or subsequent reactions.

Synthesis Mechanism (Henry Reaction): The compound is typically synthesized via a Henry condensation of 2,4-dichlorobenzaldehyde (B42875) and nitroethane. wikipedia.org Computational modeling can map the entire reaction pathway, including the formation of the initial carbanion, the nucleophilic attack on the aldehyde, and the final dehydration step to form the nitroalkene.

Reaction Mechanisms (e.g., Cycloadditions): Nitrostyrenes are known to participate in reactions like [3+2] cycloadditions. rsc.org A Molecular Electron Density Theory (MEDT) study on such a reaction would analyze the Gibbs free energy profile to determine the reaction's kinetics and thermodynamics. rsc.org Calculations would identify the structures of the transition states (the highest energy point along the reaction coordinate), which are critical for understanding the reaction's rate and selectivity (regio- and stereoselectivity). researchgate.net The analysis would confirm whether the mechanism is concerted (one step) or stepwise (involving an intermediate). rsc.org

Advanced Analytical Methodologies for Characterization and Monitoring

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(2,4-Dichlorophenyl)-2-nitropropene. Each technique provides unique insights into the compound's architecture, from the connectivity of atoms to the nature of its chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed information about the carbon-hydrogen framework. In ¹H NMR spectroscopy of this compound, specific chemical shifts and coupling constants would be expected for the protons on the aromatic ring, the vinylic proton, and the methyl group. The protons on the dichlorinated phenyl ring would exhibit complex splitting patterns due to their coupling with each other. The vinylic proton, adjacent to the nitro group, would likely appear as a singlet, shifted downfield due to the electron-withdrawing nature of both the nitro group and the aromatic ring. The methyl group protons would also present as a singlet in a more upfield region of the spectrum.

¹³C NMR spectroscopy would complement the proton data by identifying the chemical shifts of each unique carbon atom. The spectrum would show distinct signals for the carbons of the dichlorophenyl ring, the two olefinic carbons of the propene moiety (with the carbon attached to the nitro group being significantly deshielded), and the methyl carbon.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be prominent, typically appearing in the regions of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. A peak corresponding to the C=C double bond stretching of the nitropropene group would be observed around 1640 cm⁻¹. Additionally, characteristic peaks for the C-Cl stretching vibrations on the aromatic ring would be present in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be visible.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the conjugated system formed by the dichlorophenyl ring and the nitropropene side chain, this compound is expected to exhibit strong UV absorption. The chromophore system would likely result in one or more absorption maxima (λ_max) in the UV region, the positions of which are influenced by the electronic effects of the chloro and nitro substituents.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (with the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and other fragments from the nitropropene side chain.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, a downfield vinylic proton singlet, and an upfield methyl proton singlet. |

| ¹³C NMR | Distinct signals for dichlorophenyl carbons, olefinic carbons, and a methyl carbon. |

| Infrared (IR) | Strong NO₂ stretching bands (~1525 cm⁻¹, ~1360 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-Cl bands. |

| UV-Visible | Strong absorption in the UV region due to the conjugated system. |

| Mass Spectrometry | Molecular ion peak with a characteristic isotopic pattern for two chlorine atoms; fragmentation involving loss of NO₂. |

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination and the identification of minor components.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. Detection is typically achieved using a UV detector set at the λ_max of the compound. The purity is determined by calculating the relative area of the main peak corresponding to the product. This technique can also be used for impurity profiling by detecting and quantifying any additional peaks in the chromatogram.

Gas Chromatography (GC) can also be employed for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. Flame Ionization Detection (FID) is a common detection method for quantitative analysis. When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separating and identifying impurities based on their mass spectra.

Advanced Techniques for Reaction Progress Monitoring and Product Analysis

Monitoring the progress of the synthesis of this compound is critical for optimizing reaction conditions and ensuring complete conversion.

In-situ Spectroscopic Techniques , such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can be used for real-time reaction monitoring. By inserting a probe directly into the reaction vessel, the disappearance of reactant signals (e.g., the aldehyde C=O stretch from 2,4-dichlorobenzaldehyde) and the appearance of product signals (e.g., the NO₂ and C=C stretches of the nitropropene) can be tracked over time. This provides valuable kinetic data and helps in determining the reaction endpoint without the need for sampling and offline analysis.

Process Analytical Technology (PAT) integrates these in-situ monitoring techniques with automated control systems to ensure consistent product quality. For the synthesis of this compound, PAT could be implemented to control parameters such as temperature, reagent addition rates, and reaction time based on the real-time spectroscopic data, leading to improved yield, purity, and process safety.

Emerging Research Areas and Future Perspectives

Development of Novel Derivatization and Functionalization Pathways

The intrinsic reactivity of the nitroalkene functional group in 1-(2,4-Dichlorophenyl)-2-nitropropene makes it a prime candidate for novel synthetic transformations. The electron-withdrawing nature of both the nitro group and the dichlorophenyl ring activates the carbon-carbon double bond, rendering it susceptible to a variety of nucleophilic attacks and cycloaddition reactions. wikipedia.org

Current research is focused on expanding the toolkit of reactions beyond classical transformations. While Michael additions and Henry reactions are well-established, new pathways are being explored to introduce greater molecular complexity in a single step. wikipedia.orgorganic-chemistry.org This includes the development of domino or cascade reactions where an initial transformation triggers subsequent intramolecular reactions, rapidly building complex heterocyclic scaffolds. The reduction of the nitro group to a primary amine is a key functionalization, providing access to chiral amines that are ubiquitous in bioactive molecules. acs.orgursinus.edu

Another area of intense investigation is the asymmetric functionalization of the double bond. The synthesis of enantioenriched derivatives is of paramount importance, particularly for pharmaceutical applications. nih.gov Research efforts are directed towards developing new chiral auxiliaries and reagents that can control the stereochemical outcome of additions to the prochiral nitroalkene.

Table 1: Selected Functionalization Reactions of Nitroalkenes

| Reaction Type | Reagent/Reactant | Resulting Functional Group/Scaffold |

|---|---|---|

| Michael Addition | Carbon, Nitrogen, or Sulfur Nucleophiles | β-Functionalized Nitroalkane |

| Diels-Alder Reaction | Dienes (e.g., Butadiene) | Substituted Cyclohexene |

| Barton-Zard Reaction | α-isocyanoacetate | Pyrrole Derivative |

| Asymmetric Reduction | Chiral Reducing Agents | Chiral Nitroalkane or Amine |

This table illustrates general reaction pathways applicable to nitroalkenes like this compound.

Exploration of Unconventional Catalytic Systems and Reaction Media

The transformation of this compound is heavily reliant on catalysis. While traditional metal catalysts have been effective, the future lies in the exploration of unconventional systems that offer improved selectivity, sustainability, and cost-effectiveness.

Organocatalysis: A significant paradigm shift has been the rise of organocatalysis, which uses small, metal-free organic molecules to catalyze reactions. For the reduction of nitroalkenes, chiral organocatalysts have demonstrated the ability to produce β-chiral nitroalkanes with high levels of enantioselectivity. organic-chemistry.org These catalysts, often based on thiourea (B124793) or squaramide scaffolds, operate through hydrogen bonding to activate the nitroalkene substrate. metu.edu.tr The development of a "universal catalyst" that shows high selectivity across a broad range of nitroalkene substrates is a major goal in this field. organic-chemistry.org

Nanocatalysis: The use of metal nanoparticles as catalysts is another burgeoning area. Supported gold nanoparticles, for example, have shown excellent selectivity in the reduction of nitroarenes. unimi.it Research is extending this concept to nitroalkenes, exploring how catalyst performance can be tuned by controlling particle size, shape, and the nature of the support material.

Unconventional Media: Moving away from traditional organic solvents is a key aspect of green chemistry. Researchers are investigating the use of alternative reaction media such as water, ionic liquids, or deep eutectic solvents for reactions involving this compound. Performing reactions in brine has been shown to be effective for certain organocatalyzed transformations of nitroalkenes. taylorandfrancis.com These media can not only reduce environmental impact but also sometimes enhance reaction rates and selectivity.

Table 2: Comparison of Catalytic Systems for Nitroalkene Reduction

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Organocatalyst | Chiral Thiourea/Squaramide | Metal-free, high enantioselectivity, low toxicity | May require higher catalyst loading |

| Metal Catalyst | Palladium on Carbon (Pd/C) | High efficiency, widely used | Potential for metal leaching, harsh conditions may be needed ursinus.edu |

| Nanocatalyst | Gold (Au) on TiO₂ | High selectivity, reusable | Higher initial cost, potential for aggregation |

Integration with Flow Chemistry and High-Throughput Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis. For reactions involving potentially energetic intermediates like nitro compounds, flow chemistry offers substantial safety and efficiency benefits. The reduction of nitro compounds can be performed safely at room temperature and ambient pressure in aqueous solutions using a flow system. researchgate.net

In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control over parameters such as temperature, pressure, and reaction time. organic-chemistry.org This enhanced control can lead to higher yields, improved selectivity, and a reduction in byproduct formation. Furthermore, the small reactor volume significantly mitigates the risks associated with exothermic reactions or unstable intermediates. The scale-up of a process can be achieved by simply running the reactor for a longer duration ("numbering-up") rather than moving to a larger, potentially more hazardous batch reactor. researchgate.net

Complementing flow chemistry is the use of high-throughput experimentation (HTE). HTE platforms use automation and miniaturization to perform hundreds of reactions in parallel, each with slightly different conditions (e.g., catalyst, solvent, temperature). This allows for the rapid screening and optimization of reaction conditions for the synthesis and derivatization of this compound, dramatically accelerating the discovery of optimal synthetic routes. acs.org

Bridging Theoretical Predictions with Experimental Verification

The synergy between computational chemistry and experimental work is becoming increasingly crucial in modern organic synthesis. Theoretical modeling provides powerful insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity, which can be difficult to probe experimentally.

For reactions involving this compound, Density Functional Theory (DFT) calculations are being used to rationalize the stereochemical outcomes of organocatalytic reactions. nih.gov By modeling the interaction between the catalyst, the substrate, and the reagents, researchers can predict which stereoisomer is likely to be the major product. These predictions help in understanding the catalyst's mode of action and guide the design of new, more effective catalysts.

Experimental techniques are then used to validate these theoretical models. Kinetic studies can help determine the rate-limiting step of a reaction, while spectroscopic methods like NMR can be used to characterize reaction intermediates. frontiersin.orgmckgroup.org The agreement between theoretical predictions and experimental data provides a robust understanding of the reaction mechanism, enabling a more rational approach to catalyst and reaction design. uokerbala.edu.iq

Potential for New Academic Discoveries in Chemical Biology and Material Science

The derivatives of this compound serve as valuable starting points for discoveries in interdisciplinary fields.

Chemical Biology: The reduction of the nitroalkene provides access to 1-(2,4-dichlorophenyl)propan-2-amine (B2595827) and its derivatives. Chiral amines are fundamental components of many biologically active molecules and pharmaceuticals. acs.org Asymmetric synthesis of these amines allows for the preparation of specific enantiomers, which can be used to probe biological systems. nih.gov For example, they can be incorporated into new molecular structures designed as enzyme inhibitors or receptor antagonists. researchgate.netnih.gov The dichlorophenyl moiety itself is a common feature in many bioactive compounds, making derivatives of this nitropropene particularly interesting for drug discovery programs.

Material Science: The carbon-carbon double bond of this compound is a reactive handle that can be used in polymerization reactions. Nitroalkenes can participate in various additions, making them potential monomers for creating novel functional polymers. taylorandfrancis.com The presence of the aromatic ring and polar nitro group could impart unique electronic or physical properties to these materials, opening avenues for applications in organic electronics or as components in advanced composites.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(2,4-dichlorophenyl)-2-nitropropene, and how can reaction conditions be optimized?

- The synthesis typically involves condensation reactions between substituted acetophenones and nitroalkenes. Key steps include controlling temperature (e.g., 60–80°C) and pH to stabilize intermediates. Solvent selection (e.g., ethanol or dichloromethane) and stoichiometric ratios of reagents significantly impact yield and purity. For example, analogous syntheses of nitro-containing compounds emphasize the use of thionyl chloride as a catalyst . Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the nitropropene moiety and chlorine substitution patterns. Infrared (IR) spectroscopy identifies the C=O and nitro (NO₂) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity. For analogous dichlorophenyl compounds, PubChem-derived SMILES and InChI data provide reference standards .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Standard antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity tests (MTT assay on mammalian cell lines) are recommended. For antifungal studies, protocols similar to those used for imidazole derivatives (e.g., imazalil) can be adapted, focusing on ergosterol biosynthesis inhibition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity and target interactions of this compound?

- Density Functional Theory (DFT) calculations optimize the compound’s geometry and predict electrophilic sites for nitro group reactivity. Molecular docking against fungal cytochrome P450 enzymes (e.g., CYP51) identifies potential binding modes, leveraging structural data from imidazole-based antifungals .

Q. What experimental strategies resolve contradictions in observed bioactivity data across different studies?

- Contradictions may arise from metabolite interference or assay variability. Metabolite profiling (LC-MS/MS) and comparative studies under standardized conditions (e.g., CLSI guidelines) are essential. For example, EPA studies on imazalil metabolites highlight the need to account for degradation products .

Q. How does the nitro group influence the compound’s electrochemical behavior and stability under physiological conditions?

- Cyclic voltammetry (CV) reveals redox activity of the nitro group, which may correlate with pro-drug activation mechanisms. Stability studies in simulated biological media (pH 7.4, 37°C) combined with UV-Vis spectroscopy track decomposition pathways. Analogous nitrophenyl derivatives show pH-dependent hydrolysis .

Q. What structural modifications enhance selectivity and reduce off-target effects in therapeutic applications?

- Structure-activity relationship (SAR) studies suggest replacing the nitro group with electron-withdrawing substituents (e.g., sulfonyl) to modulate reactivity. Hybridization with bioactive scaffolds (e.g., benzothiophene) improves antifungal specificity, as seen in sertaconazole derivatives .

Methodological Considerations

- Synthesis Optimization : Use fractional factorial design to evaluate solvent polarity, catalyst loading, and reaction time .

- Data Validation : Cross-reference spectral data with PubChem and NIST databases .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate results across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.